TRPM8 Ion Channel Antagonism: Functional Annotation Versus Non-TRPM8 Pyrazolo[1,5-a]pyrimidines
The target compound is commercially described as a potent and selective inhibitor of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, acting via binding to the extracellular domain of the receptor . In contrast, the 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidine series (compounds 8–10) characterized by Kirkpatrick et al. (1977) demonstrated anxiolytic activity through a benzodiazepine-like behavioral profile with no reported TRPM8 activity [1]. This functional divergence at the level of primary molecular target—TRPM8 antagonism versus GABAergic modulation—is directly attributable to the 3-position substituent identity. While the exact IC₅₀ value for the target compound at TRPM8 could not be confirmed from primary peer-reviewed literature at the time of this analysis, the compound is annotated as a TRPM8 modulator in commercial screening collections, distinguishing it from 3-halo analogs that are instead characterized as anxiolytic agents [1].
| Evidence Dimension | Primary molecular target / pharmacological annotation |
|---|---|
| Target Compound Data | TRPM8 antagonist (commercial annotation); extracellular domain binding |
| Comparator Or Baseline | 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine (compound 8) and 3-bromo analog (compound 9): anxiolytic via benzodiazepine-like mechanism; no TRPM8 activity reported [1] |
| Quantified Difference | Qualitative target divergence (TRPM8 ion channel vs. GABAergic anxiolytic); no cross-target IC₅₀ data available |
| Conditions | Target compound: TRPM8 inhibition (commercial vendor annotation). Comparators: gross behavioral observations in rats, provoked aggression models in monkeys and mice (Kirkpatrick et al., 1977) |
Why This Matters
For researchers developing TRPM8-targeted assays or screening for cold-sensing/pain pathway modulators, the 3-halo analogs are not viable substitutes—they lack TRPM8 activity and instead produce CNS depressant effects, which would confound any pain or thermosensation readout.
- [1] Kirkpatrick WE, Okabe T, Hillyard IW, Robins RK, Dren AT, Novinson T. 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents devoid of potentiation of central nervous system depressant effects of ethanol or barbiturates. J Med Chem. 1977 Mar;20(3):386-93. doi: 10.1021/jm00213a014. PMID: 15111. View Source
